C.I.Reactive Violet 15
Description
An Overview of Reactive Dyes as a Class of Chemical Compounds in Modern Science
Reactive dyes represent a pivotal class of synthetic colorants in modern science, distinguished by their ability to form covalent bonds with the substrate they are applied to, most notably cellulosic fibers like cotton. nih.govgoogle.com This chemical reaction, typically occurring through nucleophilic substitution or addition, results in dyeings with exceptional wet fastness properties, meaning they are highly resistant to washing and bleeding. google.comneptjournal.com
First introduced in the mid-20th century, reactive dyes revolutionized the textile industry. nih.gov Their molecular structure is generally characterized by four key components: a chromophore, which is responsible for the color; a reactive group, which enables the covalent bonding; a bridging group that links the chromophore and the reactive group; and one or more solubilizing groups, which ensure solubility in water. google.com The chromophores can be from various chemical classes, including azo, anthraquinone, and phthalocyanine, allowing for a wide spectrum of brilliant colors. neptjournal.com
The reactive groups are diverse, with common examples including triazines (with varying numbers of chlorine substituents) and vinyl sulfones. nih.govneptjournal.com The nature of the reactive group dictates the conditions (e.g., temperature and pH) required for the dyeing process. google.com Research in this field has led to the development of bi- and multi-functional reactive dyes, which contain more than one reactive group, further enhancing their fixation efficiency and performance. nih.govneptjournal.com
The Distinctive Position and Research Significance of C.I. Reactive Violet 15 within the Reactive Dyes Sector
Current Paradigms and Emerging Frontiers in C.I. Reactive Violet 15-Related Research
Decolorization and Degradation: Investigating methods like photocatalysis, adsorption, and biological treatments to remove these dyes from wastewater, addressing environmental concerns. nih.gov
Improving Dyeing Processes: Optimizing dyeing conditions to enhance fixation rates, reduce the consumption of salt and alkali, and minimize effluent pollution. neptjournal.com
Synthesis of Novel Reactive Dyes: Developing new dye structures with improved fastness properties, higher fixation yields, and more environmentally benign profiles. neptjournal.com
It is plausible that research on C.I. Reactive Violet 15, were it to become more prominent, would follow these general trends.
Scrutinizing Research Gaps and Defining Future Trajectories for C.I. Reactive Violet 15 Studies
The most significant research gap concerning C.I. Reactive Violet 15 is the fundamental lack of characterization and published studies. Future research trajectories would need to begin with the basics:
Structural Elucidation: Determining the definitive chemical structure of C.I. Reactive Violet 15, including its chromophore and reactive system.
Synthesis and Optimization: Publishing a detailed and validated synthesis method and exploring ways to optimize the process for yield and purity.
Performance Evaluation: A comprehensive study of its application on various fibers, evaluating its color strength, fastness properties, and fixation efficiency in comparison to existing reactive violet dyes.
Environmental Impact Assessment: Investigating its biodegradability and the ecotoxicity of the dye and its degradation byproducts.
Without this foundational research, C.I. Reactive Violet 15 remains an obscure entity within the vast field of reactive dye chemistry.
Properties
CAS No. |
12270-89-2 |
|---|---|
Molecular Formula |
C9H21ErO3 |
Synonyms |
C.I.Reactive Violet 15 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of C.i. Reactive Violet 15
Elucidation of Reaction Mechanisms in the Formation of C.I. Reactive Violet 15
The formation of C.I. Reactive Violet 15, an azo reactive dye, fundamentally proceeds through a well-established two-step mechanism: diazotization followed by an azo coupling reaction. chemrevlett.com
Step 1: Diazotization
The synthesis typically commences with the diazotization of an aromatic amine. In this electrophilic substitution reaction, a primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. chemrevlett.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing. The resulting diazonium salt acts as an electrophile in the subsequent coupling reaction.
Step 2: Azo Coupling
The second step involves the azo coupling, where the synthesized diazonium salt reacts with a coupling component. This component is typically an electron-rich species such as a phenol, naphthol, or an aromatic amine. chemrevlett.com The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich ring of the coupling component. The position of the coupling on the aromatic ring is directed by the activating groups present on the coupling component. For the synthesis of violet-colored dyes, complex naphthol derivatives, often containing sulfonic acid and other substituents, are commonly employed as coupling components.
The general reaction scheme for the formation of a simple azo dye can be represented as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
Where 'Ar' represents the aryl group from the diazo component and 'Ar'-H' represents the aryl group of the coupling component.
Design and Synthesis of Novel C.I. Reactive Violet 15 Derivatives and Analogues
The design and synthesis of novel derivatives and analogues of reactive dyes like C.I. Reactive Violet 15 are driven by the need to enhance properties such as fixation efficiency, color fastness, and application range. researchgate.net Research in this area often focuses on the modification of the chromophore, the reactive group, or the bridging group.
One significant area of development is the synthesis of bifunctional reactive dyes . core.ac.uk These dyes contain two reactive groups, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional). core.ac.uk The presence of two reactive groups increases the probability of covalent bond formation with the textile fiber, leading to higher fixation rates and improved wet fastness properties. core.ac.uk For instance, a derivative of a violet reactive dye could be synthesized to contain both a monochlorotriazine (MCT) and a vinyl sulfone (VS) reactive group.
Another approach involves the modification of the chromophoric system . By introducing different substituents on the aromatic rings of the diazo or coupling components, the electronic properties of the dye molecule can be altered, leading to changes in color, light fastness, and other properties. For example, the incorporation of sulfonamide groups has been shown to improve the light fastness of some reactive dyes. researchgate.net
The table below summarizes potential strategies for designing novel reactive dye derivatives.
| Design Strategy | Targeted Property Improvement | Example of Modification |
| Bifunctionalization | Higher fixation, improved wet fastness | Introduction of a second reactive group (e.g., another MCT or a VS group) |
| Chromophore Modification | Altered color shade, enhanced light fastness | Introduction of electron-donating or withdrawing groups on the aromatic rings |
| Introduction of Novel Reactive Groups | Improved reactivity, stability, or application under different conditions | Replacing traditional reactive groups with novel ones like acyl fluoride. nih.gov |
Functionalization Strategies for Tailored Properties of C.I. Reactive Violet 15 for Research Applications
While primarily used in the textile industry, the functionalization of reactive dyes can adapt them for various research applications. These strategies involve introducing specific chemical moieties to impart desired functionalities.
For applications in biosensing and imaging , reactive dyes can be functionalized with biocompatible linkers or specific recognition elements. For instance, a reactive dye could be modified to include a biotin (B1667282) group, allowing it to bind to streptavidin-conjugated molecules for use in immunoassays.
In the field of materials science , functionalized reactive dyes can be used to create colored polymers or to study the properties of surfaces. By incorporating a polymerizable group, such as a vinyl or acrylic moiety, the dye can be covalently attached to a polymer backbone during polymerization.
The following table outlines some potential functionalization strategies and their research applications.
| Functional Group Introduced | Research Application |
| Biotin, Digoxigenin | Biosensors, Immunoassays |
| Fluorescent tags | Fluorescence microscopy, Flow cytometry |
| Polymerizable groups (e.g., acrylate) | Colored polymers, Smart materials |
| Metal-chelating groups | Ion sensing, Catalysis |
Green Chemistry Principles and Sustainable Approaches in C.I. Reactive Violet 15 Synthesis
The synthesis of reactive dyes has traditionally involved processes that raise environmental concerns, such as the use of hazardous chemicals and the generation of significant amounts of wastewater. chalcogen.ro The application of green chemistry principles aims to mitigate these issues. sekisuidiagnostics.com
Key green chemistry approaches applicable to the synthesis of C.I. Reactive Violet 15 and similar dyes include:
Use of Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with water or greener alternatives, and conducting reactions under milder conditions (e.g., lower temperatures) can significantly reduce the environmental impact. nih.gov Some modern methods even explore solvent-free synthesis. rsc.org
Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, can improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents that are often hazardous. rsc.org For instance, solid acid catalysts have been explored for the diazotization step. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation. sekisuidiagnostics.com
Use of Renewable Feedstocks: While challenging for complex aromatic structures, research is ongoing to derive key dye intermediates from renewable biomass sources rather than petrochemicals.
Design for Degradation: Synthesizing dyes that are designed to degrade into non-toxic products after their useful life is a crucial aspect of sustainable design.
Recent research has also focused on developing more sustainable dyeing processes, such as methods that require less salt and water, and achieve higher fixation rates to minimize dye in the effluent. researchgate.net
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. msu.edu
| Green Chemistry Principle | Application in Reactive Dye Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of reactants into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |
| Designing Safer Chemicals | Designing dyes that are effective but have low toxicity. |
| Safer Solvents and Auxiliaries | Using water or other benign solvents. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Using catalytic reagents in preference to stoichiometric ones. rsc.org |
| Design for Degradation | Ensuring the dye breaks down into harmless products after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for accidents. |
Lack of Available Research Data for C.I. Reactive Violet 15
Following a comprehensive search for scientific literature, it has been determined that there is insufficient available research data to generate the requested article on "C.I. Reactive Violet 15" according to the specified outline. The user's instructions require thorough, informative, and scientifically accurate content, including detailed research findings and data tables for each subsection.
While the existence of C.I. Reactive Violet 15 as a vinyl sulphone-type reactive dye is noted in chemical supplier databases, dedicated scientific studies detailing its specific mechanistic interactions with various substrates could not be located in the public domain. The required experimental data for the following sections is not available:
Mechanistic Investigations of C.i. Reactive Violet 15 Interactions with Complex Substrates
Computational Modeling:No computational studies or molecular modeling research on the substrate binding affinities and interactions of C.I. Reactive Violet 15 were identified.
Although general principles of covalent bonding for vinyl sulphone reactive dyes with cellulosic fibers are well-documented, applying this general information without specific data for C.I. Reactive Violet 15 would not meet the requirements for detailed and scientifically specific content for the entire outline.
Given the strict adherence required to the provided outline and the exclusion of information outside the explicit scope, it is not possible to generate the requested article with the required level of detail and scientific accuracy.
Sophisticated Analytical Methodologies for C.i. Reactive Violet 15 and Its Transformation Products
High-Resolution Spectroscopic Techniques for C.I. Reactive Violet 15 Structural Elucidation
High-resolution spectroscopic techniques are fundamental in determining the intricate molecular structure of C.I. Reactive Violet 15. These methods provide detailed information about the compound's functional groups, atomic connectivity, and electronic properties.
Advanced Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." In the analysis of C.I. Reactive Violet 15, FTIR is instrumental in confirming the presence of key structural features. The breakdown of the azo bond, a primary step in the dye's biodegradation, can be monitored by observing changes in the FTIR spectrum. nih.gov
Key functional groups within C.I. Reactive Violet 15 can be identified by their characteristic absorption peaks in the FTIR spectrum. While specific peak assignments for this particular dye are not extensively detailed in the available literature, general regions of interest for related azo dyes include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of amine groups.
C-H stretching: Aromatic and aliphatic C-H bonds absorb in the 2800-3100 cm⁻¹ region.
Azo bond (N=N) stretching: This bond, central to the chromophore of azo dyes, often shows a weak to medium intensity peak around 1400-1450 cm⁻¹. Changes in this region can signify degradation of the dye.
S=O stretching: The sulfonate groups (SO₃⁻), which impart water solubility, exhibit strong absorption bands in the 1030-1070 cm⁻¹ and 1150-1250 cm⁻¹ regions.
C-N stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ range.
Aromatic ring vibrations: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene and naphthalene rings within the dye's structure.
Table 1: General FTIR Functional Group Regions Relevant to Azo Dyes
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amines) | 3300-3500 | Medium |
| C-H Stretch (Aromatic/Aliphatic) | 2800-3100 | Medium to Strong |
| Azo (N=N) Stretch | 1400-1450 | Weak to Medium |
| S=O Stretch (Sulfonates) | 1030-1070 and 1150-1250 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of a molecule's structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for elucidating the complete structure of C.I. Reactive Violet 15 and its degradation products. In combination with quantum chemical calculations, NMR is a reliable approach for evaluating the stereochemical behavior of nitrogen-containing heteroaromatic compounds. mdpi.com
¹H NMR: Would reveal the number and types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Aromatic protons on the benzene and naphthalene rings would appear in the downfield region (typically 6.5-8.5 ppm), while protons on aliphatic chains would be found in the upfield region.
¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. Carbons in aromatic rings, those bonded to nitrogen or oxygen, and those in the vinyl sulfone group would have characteristic chemical shifts.
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass spectrometry (MS) is a vital tool for determining the molecular weight of C.I. Reactive Violet 15 and for identifying its transformation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can aid in determining the elemental composition of the parent molecule and its metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides a roadmap of the molecule's structure.
In the context of C.I. Reactive Violet 15, MS analysis would be employed to:
Confirm the Molecular Weight: Determine the exact mass of the dye molecule.
Identify Degradation Products: By coupling MS with a separation technique like HPLC (LC-MS), individual degradation products can be isolated and their molecular weights determined. This is crucial for understanding the pathways of dye degradation. irjet.net
Elucidate Fragmentation Pathways: The fragmentation patterns of azo dyes in MS are often characterized by the cleavage of the azo bond and other key bonds within the molecule. ulisboa.pt Analyzing these fragments helps to piece together the structure of the original molecule and its metabolites. ijpras.comnih.gov
Table 2: Hypothetical Mass Spectrometry Data for C.I. Reactive Violet 15
| Analysis | Expected Information | Significance |
|---|---|---|
| High-Resolution MS | Accurate mass of the molecular ion | Confirms elemental composition |
| Tandem MS (MS/MS) | Characteristic fragment ions | Provides structural information and aids in identifying degradation products |
| LC-MS | Separation and mass analysis of components in a mixture | Identifies individual degradation products in a complex sample |
UV-Visible Spectroscopy for Decolorization and Concentration Monitoring in Research
UV-Visible spectroscopy is a widely used technique for the quantitative analysis of colored compounds like C.I. Reactive Violet 15. technologynetworks.com It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com The amount of light absorbed is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert Law. azooptics.comthermofisher.com
For C.I. Reactive Violet 15, UV-Visible spectroscopy is primarily used to:
Monitor Decolorization: The degradation of the dye leads to the breakdown of its chromophore, resulting in a decrease in color intensity. This can be quantified by measuring the absorbance at the dye's wavelength of maximum absorbance (λmax). unive.it Studies have shown that the λmax for C.I. Reactive Violet 5, a closely related dye, is around 546-559 nm. researchgate.netuniroma1.it The decolorization process can be monitored over time to study the kinetics of the degradation reaction. nih.gov
Determine Concentration: By creating a calibration curve of absorbance versus known concentrations, the concentration of C.I. Reactive Violet 15 in an unknown sample can be determined. mt.com This is essential for various research applications, including studying the efficiency of different degradation methods.
Table 3: Application of UV-Visible Spectroscopy for C.I. Reactive Violet 15
| Application | Measurement | Key Parameter |
|---|---|---|
| Decolorization Monitoring | Decrease in absorbance over time | λmax (Wavelength of Maximum Absorbance) |
| Concentration Determination | Absorbance at a fixed wavelength | Calibration Curve |
Advanced Chromatographic Systems for C.I. Reactive Violet 15 Purity Assessment and Degradation Product Profiling
Advanced chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the identification of individual degradation products of C.I. Reactive Violet 15.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of components in a mixture. humanjournals.com It is particularly well-suited for the analysis of reactive dyes and their hydrolysis or degradation products. researchgate.net Stability-indicating HPLC methods are specifically developed to separate the parent drug from its degradation products, making it a crucial tool in pharmaceutical and chemical analysis. humanjournals.com
In the analysis of C.I. Reactive Violet 15, HPLC is used for:
Purity Assessment: An HPLC chromatogram of a pure sample of C.I. Reactive Violet 15 should ideally show a single major peak. The presence of additional peaks indicates the presence of impurities.
Degradation Product Profiling: When C.I. Reactive Violet 15 undergoes degradation, a complex mixture of products can be formed. HPLC can separate these products, and each will have a characteristic retention time under specific chromatographic conditions. amazonaws.com
Quantification: By integrating the area under each peak in the chromatogram and comparing it to a calibration standard, the concentration of C.I. Reactive Violet 15 and its degradation products can be accurately determined. nih.gov
The development of an HPLC method for C.I. Reactive Violet 15 would involve optimizing several parameters:
Stationary Phase (Column): Typically, a reversed-phase column (e.g., C18) is used for the separation of polar compounds like reactive dyes.
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
Detector: A UV-Vis detector is most commonly used for colored compounds, set at the λmax of the dye. pacificbiolabs.com Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, which is invaluable for identifying unknown degradation products. irjet.netmolnar-institute.com
Table 4: Key Parameters in HPLC Method Development for C.I. Reactive Violet 15
| Parameter | Common Choices | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18, C8) | Separation based on polarity |
| Mobile Phase | Buffer/Organic Solvent (e.g., Acetonitrile) | Elution of analytes from the column |
| Elution Mode | Isocratic or Gradient | Optimization of separation efficiency |
| Detector | UV-Vis or Mass Spectrometry (MS) | Detection and identification of separated components |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. chemijournal.com In the context of reactive dyes, GC-MS is instrumental in identifying the volatile products that form during degradation processes, such as photocatalysis, ozonation, or biological treatment. researchgate.netpjsir.org These degradation processes break down the complex dye molecule into smaller, often more volatile, fragments.
While specific studies detailing the GC-MS analysis of volatile degradation products for C.I. Reactive Violet 15 are not extensively available in the reviewed literature, the methodology is widely applied to other reactive dyes. For instance, studies on other azo dyes have successfully identified various volatile organic compounds (VOCs), including aromatic amines, phenols, and phthalic acid derivatives, as byproducts of degradation. researchgate.net The textile dyeing industry is a known source of VOC emissions, which can include nitrogen- and oxygen-containing compounds, aromatic hydrocarbons, and aliphatic hydrocarbons. gdut.edu.cnresearchgate.net
The typical GC-MS analysis involves extracting the degradation products from the sample matrix, often using liquid-liquid extraction or solid-phase microextraction (SPME), followed by injection into the GC system. The compounds are separated based on their boiling points and affinity for the chromatographic column before being detected and identified by the mass spectrometer. mdpi.com The identification of these volatile compounds is critical for assessing the toxicity of the treated effluent and for understanding the degradation pathway of the parent dye molecule.
Below is a table representing typical volatile degradation products identified from azo dyes using GC-MS, which could be analogous to those expected from C.I. Reactive Violet 15 degradation.
| Compound Class | Example Compounds | Potential Origin |
| Aromatic Amines | Aniline, Naphthalenamine | Cleavage of the azo bond |
| Phenolic Compounds | Phenol, Naphthol | Hydroxylation of aromatic rings |
| Carboxylic Acids | Phthalic acid, Benzoic acid | Oxidation of aromatic rings and side chains |
| Aliphatic Compounds | Various short-chain acids and alcohols | Breakdown of larger structures |
This table is illustrative and based on general findings for azo dyes, not specifically C.I. Reactive Violet 15.
Electrochemical and Biosensor Development for Trace Detection of C.I. Reactive Violet 15 in Research Matrices
Electrochemical sensors and biosensors are emerging as rapid, sensitive, and cost-effective tools for the in-situ detection of dye pollutants in environmental samples. mdpi.com These devices rely on the electrochemical properties of the target analyte or on a biological recognition element to generate a measurable signal. mdpi.commdpi.com The core principle of electrochemical sensing involves the transfer of electrons between the electrode surface and the electroactive dye molecule, generating a current proportional to the dye's concentration. mdpi.com
For reactive dyes, chemically modified electrodes (CMEs) are often employed to enhance sensitivity and selectivity. mdpi.com Modifiers can include nanomaterials like carbon nanotubes, graphene, and metal nanoparticles, which increase the electrode's surface area and can catalyze the electron transfer reaction. mdpi.comacs.orgnih.gov While specific electrochemical sensors for C.I. Reactive Violet 15 are not prominently featured in the literature, sensors developed for other reactive and azo dyes demonstrate the potential of this technology. For example, a sensor for Reactive Red 35 has been developed using a composite of tragacanth gum, chitosan, and ZnO nanoprisms. researchgate.net
Biosensors incorporate a biological component, such as an enzyme or antibody, which specifically interacts with the target dye. This interaction produces a signal that is converted into a measurable output by a transducer. Organic dyes are also used as fluorescent tags in the development of some biosensors. nih.govhahnlab.com The high specificity of biosensors makes them particularly suitable for complex matrices where other compounds might interfere with detection.
The table below summarizes the performance of some electrochemical sensors developed for various reactive dyes, indicating the potential targets for C.I. Reactive Violet 15 sensor development.
| Sensor Type | Target Dye | Limit of Detection (LOD) | Reference Matrix |
| Modified Glassy Carbon Electrode | Ethyl Violet | 0.36 nM | Aqueous Solution |
| Gold Electrode with Nanocomposite | Carmoisine, Tartrazine | ~1 nM | Fruit Juice |
| Graphene-TiO2 Modified GCE | Orange II | 0.92 nM | Industrial Wastewater |
Data is based on sensors for other dyes and illustrates typical performance characteristics. mdpi.comresearchgate.net
Hyphenated and Miniaturized Analytical Platforms for Comprehensive C.I. Reactive Violet 15 Analysis
To achieve a more comprehensive analysis of complex samples containing C.I. Reactive Violet 15 and its transformation products, advanced analytical platforms are employed. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. ajrconline.orgnih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, allowing for the separation of non-volatile degradation products, followed by their sensitive and specific detection and identification. wiley.comajpaonline.com Techniques like LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provide high-resolution mass data, enabling the identification of unknown transformation products without the need for reference standards. wiley.com
The drive towards smaller, faster, and more portable analytical systems has led to the development of miniaturized and lab-on-a-chip devices. theanalyticalscientist.comwiley-vch.dewiley.com These platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single microfluidic chip. theanalyticalscientist.com Miniaturization offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for on-site analysis. labcompare.comlongdom.org While the application of such miniaturized systems for the specific analysis of C.I. Reactive Violet 15 is still an emerging area, their use in analyzing other dyes and environmental pollutants highlights their significant potential. labcompare.com Compact and portable LC systems are being developed for the analysis of various compounds, including dyes, in diverse settings. theanalyticalscientist.comlabcompare.com
The integration of these advanced platforms provides a multi-faceted approach to understanding the lifecycle of C.I. Reactive Violet 15, from its presence in industrial effluents to its fate in the environment.
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the "Environmental Transformation and Remediation Mechanisms of C.I. Reactive Violet 15" that adheres to the specific structure and content requirements of the prompt. The search for research findings specific to C.I. Reactive Violet 15 yielded insufficient data to populate the requested sections on photolytic degradation, detailed biotransformation pathways, and advanced oxidation processes.
The available information is limited to a general finding regarding its resistance to biological treatment. One study noted that C.I. Reactive Violet 15, along with other anionic dyes, was not removed or biodegraded by activated sewage sludge even after a 20-day incubation period, indicating its recalcitrant nature in conventional wastewater treatment systems scribd.com.
Due to the lack of specific studies on the photolytic, microbial, and advanced oxidative degradation pathways and kinetics for C.I. Reactive Violet 15, generating a scientifically accurate and thorough article for each specified subsection is not feasible at this time. Information on related azo dyes cannot be substituted without compromising the scientific accuracy and the explicit focus on C.I. Reactive Violet 15 as requested.
Environmental Transformation and Remediation Mechanisms of C.i. Reactive Violet 15
Advanced Oxidation Processes (AOPs) for C.I. Reactive Violet 15 Mineralization
Role of Reactive Oxygen Species (ROS) and Radicals in C.I. Reactive Violet 15 Decomposition
Advanced Oxidation Processes (AOPs) are a cornerstone of treating wastewater containing recalcitrant organic pollutants like C.I. Reactive Violet 15. These technologies are characterized by the in-situ generation of highly potent and non-selective chemical oxidants known as reactive oxygen species (ROS). mdpi.com The most prominent among these is the hydroxyl radical (•OH), which possesses a very high oxidation potential (2.80 V) and is capable of rapidly degrading complex organic molecules. sciforum.netmdpi.com
The decomposition of C.I. Reactive Violet 15 via AOPs is primarily initiated by the attack of hydroxyl radicals on the dye's molecular structure. The •OH radicals can abstract hydrogen atoms or add to double bonds within the molecule. mdpi.com A key target for this oxidative attack is the azo bond (–N=N–), which is responsible for the dye's color. mdpi.com Cleavage of this chromophore leads to the rapid decolorization of the wastewater. Subsequently, the aromatic rings and other organic moieties of the dye molecule are progressively broken down into smaller, less complex intermediates, such as carboxylic acids. scispace.com Through sustained oxidation, these intermediates can be completely mineralized into carbon dioxide, water, and inorganic ions. mdpi.com
Optimization of Operational Parameters for Enhanced C.I. Reactive Violet 15 Degradation in AOPs
The efficiency of AOPs in degrading C.I. Reactive Violet 15 is highly dependent on the careful control of several key operational parameters. Optimizing these factors is crucial for maximizing degradation rates and ensuring cost-effective treatment.
Key Operational Parameters for AOPs:
| Parameter | Optimal Condition/Effect | Rationale |
| pH | Often acidic (e.g., pH 3 for Fenton) | The generation and oxidative potential of hydroxyl radicals are highly pH-dependent. In the Fenton process (Fe²⁺/H₂O₂), an acidic pH of around 3 is optimal to prevent the precipitation of iron as ferric hydroxide and to maximize •OH production. sciforum.netmdpi.comresearchgate.net For ozonation, a higher pH (9-11) can accelerate ozone decomposition into •OH, enhancing degradation. scispace.com |
| Oxidant Concentration (e.g., H₂O₂) | An optimal concentration exists; excess can be detrimental. | Increasing the hydrogen peroxide (H₂O₂) concentration in Fenton and photo-Fenton processes generally increases the degradation rate by providing more substrate for •OH generation. mdpi.com However, an excessive amount of H₂O₂ can act as a scavenger of •OH radicals, creating less reactive species and reducing overall efficiency. sciforum.netresearchgate.net |
| Catalyst/Iron Ion Concentration | An optimal dosage maximizes efficiency. | In Fenton-based systems, increasing the Fe²⁺ concentration typically enhances the reaction rate. researchgate.net Similar to the oxidant, an excess of iron ions can lead to scavenging effects, where Fe²⁺ consumes •OH radicals, thereby inhibiting the degradation process. researchgate.net For photocatalysis, increasing the catalyst load can increase the number of active sites, but too high a concentration can cause turbidity, blocking light penetration. mdpi.com |
| Initial Dye Concentration | Higher concentrations generally require longer treatment times or higher oxidant/catalyst doses. | At higher dye concentrations, more organic molecules are available for oxidation, but the number of generated radicals may become the limiting factor, leading to a decrease in the percentage of removal over a fixed time. scispace.com The intermediates formed can also compete with the parent dye molecules for the available oxidants. |
| Temperature | Affects reaction kinetics. | In the Fenton process, degradation kinetics are influenced by temperature. nih.gov While higher temperatures can increase reaction rates, they can also accelerate the unproductive decomposition of H₂O₂. |
| Contact Time | Sufficient time is needed for complete mineralization. | Decolorization can occur rapidly, but the complete mineralization of the dye and its byproducts into CO₂, H₂O, and inorganic salts requires a longer reaction time. scispace.com |
For instance, in the UV-A-Fenton treatment of Reactive Violet 5, a closely related azo dye, optimal conditions were found to be a pH of 3.0, an H₂O₂ concentration of 4.0 mM, and a Fe²⁺ concentration of 0.15 mM, which resulted in 95.7% dye removal. sciforum.netresearchgate.net
Adsorption and Separation Technologies for C.I. Reactive Violet 15 Removal from Aqueous Solutions
Adsorption is a widely employed and effective technology for removing dyes like C.I. Reactive Violet 15 from wastewater. researchgate.netmdpi.com The process involves the mass transfer of the dye molecules from the aqueous phase to the surface of a solid adsorbent material, where they accumulate. Its advantages include operational simplicity, high efficiency, and the potential for adsorbent regeneration and reuse. researchgate.net The effectiveness of adsorption depends heavily on the physicochemical properties of both the dye molecule (the adsorbate) and the porous solid (the adsorbent). mdpi.com
Development and Characterization of Novel Adsorbents for C.I. Reactive Violet 15
Research has focused on developing low-cost, high-efficiency adsorbents from various precursor materials. These materials are extensively characterized to understand their suitability for dye removal.
Common Characterization Techniques:
Scanning Electron Microscopy (SEM): Provides images of the adsorbent's surface morphology, revealing its texture and porosity.
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups (e.g., hydroxyl, carboxyl) present on the adsorbent surface, which act as active sites for dye binding. core.ac.uk
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume distribution of the adsorbent, which are critical factors determining its adsorption capacity. rsc.org
X-ray Diffraction (XRD): Analyzes the crystalline or amorphous nature of the material. deswater.com
Examples of Novel Adsorbents:
| Adsorbent Material | Precursor/Source | Key Characteristics |
| Geopolymer Mixes | Bentonite, Slag, Fly Ash | Geopolymer mixes based on slag and bentonite have shown removal efficiencies of up to 94.8% for reactive violet dyes. ekb.eg |
| Activated Carbon | Lemon Wood, Bamboo Fiber | Activated carbons possess high surface areas (e.g., 2892 m²/g for bamboo-derived carbon) and well-developed porous structures, leading to very high adsorption capacities. rsc.orgmdpi.com |
| Biochar Composites | Suaeda monoica leaves, Ferrite | A ferrite-biochar composite demonstrated a layered morphology and multiple functional groups, achieving a maximum adsorption capacity of 325.5 mg/g for Crystal Violet. researchgate.net |
| Polypyrrole Coated Sawdust | Casuarina Wood | This electroactive conducting polymer composite showed a higher adsorption capacity for Reactive Violet 5 (13.59 mg/g at 40°C) compared to standard phosphoric acid-activated carbon. deswater.com |
Adsorption Isotherms and Kinetic Models for C.I. Reactive Violet 15 Removal
To quantify adsorption performance and understand the underlying mechanisms, experimental data are fitted to various isotherm and kinetic models.
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.gov It is often used to calculate the maximum monolayer adsorption capacity (q_max). deswater.comnih.gov
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. mdpi.com
Temkin Isotherm: Considers the effect of adsorbent-adsorbate interactions, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage. sphinxsai.com
Dubinin–Radushkevich (D–R) Isotherm: Used to determine the nature of the adsorption process (physical or chemical) based on the mean free energy of adsorption. researchgate.net
Adsorption Kinetics: These models describe the rate at which the dye is removed from the solution, providing insight into the controlling steps of the adsorption process.
Pseudo-First-Order Model: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. techconnect.org
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govtechconnect.org This model is frequently found to provide the best fit for dye adsorption systems. researchgate.net
Intraparticle Diffusion Model: Used to identify if the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. deswater.com
Studies on similar reactive dyes often show that the experimental data fit well with the Langmuir isotherm and the pseudo-second-order kinetic model, suggesting a homogeneous, monolayer chemisorption process. rsc.orgdeswater.comnih.gov
Mechanistic Insights into Adsorptive Interactions of C.I. Reactive Violet 15
The removal of C.I. Reactive Violet 15 from solution onto an adsorbent surface is governed by a combination of physical and chemical interactions. The specific mechanisms depend on the properties of the dye and the adsorbent's surface chemistry.
Electrostatic Interactions: As an anionic dye in solution, Reactive Violet 15 carries a negative charge due to its sulfonate groups. If the adsorbent surface is positively charged (at a pH below its point of zero charge), strong electrostatic attraction will be a primary driving force for adsorption. researchgate.net
Hydrogen Bonding: Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH), can form hydrogen bonds with nitrogen and oxygen atoms in the dye molecule. researchgate.netnih.gov
π-π Stacking Interactions: The aromatic rings present in the dye structure can interact with aromatic moieties on the surface of carbonaceous adsorbents (like activated carbon or biochar) through π-π stacking.
Pore Filling: The dye molecules can diffuse into the porous network of the adsorbent, which is a significant mechanism for materials with high porosity and large surface areas. researchgate.net
Surface Complexation: Specific functional groups on the adsorbent can form coordination bonds or surface complexes with the dye molecule. researchgate.net
FTIR analysis before and after adsorption often reveals shifts in the characteristic peaks of functional groups, confirming their involvement in the binding of the dye molecules to the adsorbent surface. core.ac.uknih.gov
Investigation of C.I. Reactive Violet 15 Transformation and Persistence in Soil and Sediment Environments
When wastewater containing C.I. Reactive Violet 15 is discharged into the environment, the dye molecules interact with soil and sediment components. Due to their high stability and resistance to degradation, these dyes can persist in these matrices. researchgate.net The primary mechanism for the retention of reactive dyes in soil and sediment is adsorption. Clay minerals and organic matter are the main components responsible for binding the dye molecules, preventing them from leaching into groundwater. However, this binding also makes them less available for microbial degradation, contributing to their long-term persistence. The complex structure and synthetic origin of these dyes make them recalcitrant to breakdown by common soil microorganisms. researchgate.net
Theoretical and Computational Chemistry Approaches for C.i. Reactive Violet 15
Quantum Chemical Calculations on C.I. Reactive Violet 15 Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity indices, and thermodynamic properties of molecules. acs.orgdntb.gov.ua These methods can provide insights into the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gaps, and electron density distributions, which are crucial for understanding a dye's color, stability, and reactivity. acs.orgnih.gov
Despite the widespread application of these methods to other azo dyes to correlate their structure with their properties, a specific search for quantum chemical calculations performed on C.I. Reactive Violet 15 did not yield any dedicated studies. acs.orgtandfonline.comresearchgate.net Therefore, there is no published data on its calculated electronic structure or reactivity parameters.
Molecular Dynamics Simulations of C.I. Reactive Violet 15 Interactions with Solvents and Surfaces
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with their environment, such as solvents or material surfaces like textile fibers. tandfonline.comresearchgate.net These simulations can model processes like dye aggregation in solution, the diffusion of dye molecules, and their adsorption onto a substrate, providing valuable information on the thermodynamics and kinetics of the dyeing process. tandfonline.comresearchgate.netnih.gov
For various reactive dyes, MD simulations have been employed to understand their aggregation behavior in aqueous solutions and their affinity for cellulose (B213188) surfaces. tandfonline.comresearchgate.net However, a thorough literature search found no specific studies that have applied molecular dynamics simulations to C.I. Reactive Violet 15. Consequently, there are no available findings or data tables detailing its interaction with solvents or surfaces from this computational perspective.
Quantitative Structure-Activity Relationship (QSAR) Modeling for C.I. Reactive Violet 15 Analogues and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govdergipark.org.tr In the context of dyes, QSAR models can be developed to predict properties such as toxicity, carcinogenicity, or dyeing performance based on molecular descriptors. nih.govdergipark.org.tr
While QSAR methodologies have been applied to classes of azo dyes to predict their toxicological properties and to aid in the design of safer and more effective dyes, there is no evidence of specific QSAR models being developed for or applied to C.I. Reactive Violet 15 or its analogues and derivatives. nih.govdergipark.org.trresearchgate.net The absence of such studies means there are no predictive models or associated data for this particular dye.
Prediction of Spectroscopic Properties and Reaction Pathways of C.I. Reactive Violet 15
Computational methods, particularly time-dependent density functional theory (TD-DFT), are frequently used to predict the spectroscopic properties of dyes, such as their UV-Visible absorption spectra. nih.govmdpi.com These predictions can help in understanding the origin of the dye's color and how it is influenced by its chemical structure and environment. nih.gov Furthermore, computational chemistry can be employed to explore potential reaction pathways, such as those involved in the dye's synthesis, its covalent reaction with fibers, or its degradation. mdpi.comchemrxiv.org
While the prediction of spectroscopic properties and reaction mechanisms is a common application of computational chemistry in dye research, no specific studies were found that have published such predictions for C.I. Reactive Violet 15. researchgate.netnih.govscienceworldjournal.orgmdpi.com As a result, there are no computationally predicted spectroscopic data or elucidated reaction pathways available for this compound in the scientific literature.
Emerging Research Applications and Advanced Material Integration of C.i. Reactive Violet 15
C.I. Reactive Violet 15 as a Chemical Probe in Advanced Material Science Research
In the field of material science and proteomics, chemical probes are essential tools for elucidating the function and interactions of proteins and other biomolecules. researchgate.net The utility of a chemical probe is often defined by its ability to selectively and covalently bind to a target. The vinyl sulfone group, a key feature of C.I. Reactive Violet 15, is an effective Michael acceptor that can react with nucleophilic residues on proteins, such as the thiol group of cysteine. wikipedia.org
While direct research specifically employing C.I. Reactive Violet 15 as a chemical probe is not extensively documented, the broader class of vinyl sulfone-containing molecules has been successfully utilized for this purpose. These compounds have been developed as activity-based probes (ABPs) to target and label specific classes of enzymes, including cysteine proteases and protein tyrosine phosphatases. researchgate.net For instance, vinyl sulfone-based ABPs have been designed to selectively engage the catalytic residues within the active sites of enzymes like deubiquitinating enzymes and proteasomes. researchgate.net
The general mechanism involves the vinyl sulfone moiety acting as an electrophile, forming a stable covalent bond with a nucleophilic amino acid residue at the target site. This covalent attachment allows for the permanent tagging of the protein, enabling its detection, isolation, and further characterization. Given that C.I. Reactive Violet 15 possesses this reactive vinyl sulfone group, it holds the potential to be adapted for use as a chemical probe in material science research, particularly for applications where the covalent labeling of surfaces or polymers with a violet chromophore is desired. vulcanchem.com
Table 1: Potential Applications of Vinyl Sulfone Reactive Groups in Chemical Probe Development
| Application Area | Mechanism of Action | Potential Outcome |
| Proteomics | Covalent labeling of cysteine or other nucleophilic residues on proteins. researchgate.netwikipedia.org | Identification and characterization of enzyme activity; Protein-protein interaction studies. researchgate.net |
| Material Surface Functionalization | Reaction with nucleophilic sites on a material's surface. | Creation of covalently-bound colored or fluorescent surfaces for research purposes. |
| Development of Activity-Based Probes (ABPs) | Targeting and covalently modifying the active site of specific enzymes. researchgate.net | Profiling enzyme activity in complex biological samples; Drug discovery screening. |
Integration of C.I. Reactive Violet 15 into Functional Materials for Sensing and Optoelectronic Applications
The integration of chromophores into advanced materials is fundamental to the development of novel sensors and optoelectronic devices. The covalent bonding capability of reactive dyes like C.I. Reactive Violet 15 offers a significant advantage over physically entrapped dyes, as it can prevent leaching and improve the long-term stability of the functional material.
Research into vinyl sulfone-based compounds has demonstrated their potential in optoelectronics. For example, dipolar vinyl sulfur fluorescent dyes, including vinyl sulfones, have been synthesized and studied for their photophysical properties. researchgate.net These molecules can exhibit intramolecular charge transfer (ICT), leading to fluorescence emission in the violet-green region, with their spectral properties being sensitive to the polarity of their environment. researchgate.net This solvatochromic behavior is a key characteristic for the development of chemical sensors.
Furthermore, environment-sensitive dyes have been modified to be membrane-permeant, allowing them to be used as biosensors within living cells. nih.gov While this research did not specifically use C.I. Reactive Violet 15, it highlights a strategy where a reactive group on a dye can be used for attachment to proteins or other molecules to create in-situ sensors. The vinyl sulfone group of C.I. Reactive Violet 15 could potentially be utilized in a similar fashion, enabling its covalent integration into polymer matrices or onto the surface of nanomaterials. Such functionalized materials could find applications in:
Optical Sensors: Materials that change their color or fluorescence properties in response to specific analytes, pH, or temperature.
Optoelectronic Devices: Integration into polymers for applications such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells, although research in this area for vinyl sulfone dyes is still emerging. researchgate.net
Functional Coatings: Creating surfaces with specific, covalently-bound optical properties.
The successful integration of C.I. Reactive Violet 15 would depend on the compatibility of the dye's chemistry with the material's fabrication process and the desired final properties.
Research into C.I. Reactive Violet 15 in Advanced Separation Membranes and Filtration Technologies
In the context of membrane and filtration technologies, reactive dyes are most commonly studied as target pollutants to be removed from industrial wastewater. researchgate.net Nanofiltration has been shown to be an effective method for removing various reactive dyes, with high rejection rates. researchgate.net Studies have investigated the performance of different membrane types in the decolorization of effluents containing a variety of reactive dyes, including those with different colors and chemical structures. researchgate.netresearchgate.net
However, the use of C.I. Reactive Violet 15, or other reactive dyes, as an integral and functional component of advanced separation membranes is a less explored area of research. In theory, the reactive nature of the vinyl sulfone group could be exploited to covalently bond the dye to the membrane surface or within its porous structure. This process of "functionalization" could potentially alter the membrane's properties in several ways:
Surface Hydrophilicity: Modifying the surface chemistry to improve fouling resistance.
Charge Density: Introducing charged groups (sulfonate groups are common in reactive dyes) to influence the separation of ionic species.
Affinity-Based Separations: Creating membranes with specific affinities for certain molecules, although this would be highly dependent on the dye's structure.
While the concept of modifying membrane properties through chemical grafting is well-established, there is a lack of specific research in the available literature on the integration of C.I. Reactive Violet 15 into separation membranes for such functional purposes. The primary focus of current research remains on the removal of these dyes from water sources. researchgate.net
Bio-Interactions and Advanced Labeling Research with C.I. Reactive Violet 15 (Non-Clinical Focus)
The ability of vinyl sulfone dyes to form stable covalent bonds with proteins makes them highly suitable for bio-labeling applications in a research context. dixonchew.co.ukblogspot.com This covalent attachment is advantageous for techniques that involve harsh conditions, such as SDS-PAGE, where non-covalently bound labels might dissociate.
The vinyl sulfone group typically reacts with the side chains of amino acids such as cysteine and lysine (B10760008) under appropriate pH conditions. researchgate.net This reactivity has been harnessed for various applications:
Protein Staining in Electrophoresis: Vinyl sulfone derivatives of dyes have been used for the pre-electrophoresis staining of protein samples, simplifying the workflow by eliminating the need for post-staining and destaining steps. researchgate.net
Fluorescent Labeling: Vinyl sulfone-derivatized fluorophores have been synthesized and used to label proteins for detection and quantification. researchgate.net
Multi-functional Probes: Researchers have developed bifunctional reagents containing a vinyl sulfone group for covalent attachment, along with other functionalities like a biotin (B1667282) tag for affinity purification and a fluorescent tag for detection. nih.gov This allows for multiple downstream applications from a single labeling event.
Cell Tracking: Radiolabeled vinyl sulfones have been shown to react with red blood cells both in vitro and in vivo, suggesting their potential for cell tracking applications in research. nih.gov
While specific studies detailing the use of C.I. Reactive Violet 15 for these advanced bio-labeling purposes are not prominent in the literature, its characteristic vinyl sulfone reactive group suggests its theoretical suitability for such applications. vulcanchem.com Its violet color could serve as a visible tag for labeled proteins or other biomolecules in various non-clinical research settings.
Concluding Perspectives and Future Research Imperatives for C.i. Reactive Violet 15
Synthesis of Current Knowledge and Identification of Persistent Challenges in C.I. Reactive Violet 15 Research
The primary challenge in the study of C.I. Reactive Violet 15 is the lack of detailed published research. This scarcity of information hinders a thorough assessment of its properties and potential environmental impact. While it is likely a vinyl sulfone-type reactive dye, this assumption is based on general knowledge of similar compounds rather than specific analytical data for C.I. Reactive Violet 15 itself vulcanchem.com. The absence of spectroscopic data prevents a definitive structural elucidation and a deeper understanding of its chromophoric system. Furthermore, without detailed studies on its application, knowledge of its dyeing kinetics, fixation efficiency, and fastness properties remains general. Environmentally, the absence of specific toxicological and ecotoxicological data means that its impact can only be inferred from the broader class of reactive dyes, which are known to contribute to water pollution if not properly treated advancetextile.net.
Interdisciplinary Research Synergies for Comprehensive C.I. Reactive Violet 15 Understanding
To address the existing knowledge gaps, a multidisciplinary research approach is imperative. A synergistic collaboration between synthetic organic chemists, analytical chemists, textile engineers, and environmental scientists would be highly beneficial.
Synthetic and Analytical Chemistry: Organic chemists could focus on developing and publishing a detailed, optimized synthesis protocol for C.I. Reactive Violet 15. Following synthesis, analytical chemists could employ a suite of modern analytical techniques to provide a comprehensive characterization of the compound. This would include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight determination, and X-ray crystallography to understand its solid-state structure.
Textile Engineering and Color Science: Textile engineers could conduct systematic studies on the application of C.I. Reactive Violet 15 to various cellulosic fibers. This research should focus on optimizing dyeing parameters such as temperature, pH, and salt concentration to maximize fixation and minimize hydrolysis autumnchem.comfibre2fashion.com. The evaluation of its coloristic properties, including shade, strength, and fastness to light, washing, and rubbing, would provide valuable data for its industrial application textilelearner.net.
Environmental Science and Toxicology: Environmental scientists are needed to investigate the environmental fate and potential toxicity of C.I. Reactive Violet 15. Studies on its biodegradability, aquatic toxicity, and the potential for bioaccumulation are crucial for a comprehensive environmental risk assessment. Research into advanced oxidation processes or biological treatment methods for the decolorization and degradation of effluents containing this dye would also be of significant importance.
Paradigmatic Shifts and Long-Term Research Vision for C.I. Reactive Violet 15 Studies
The long-term research vision for C.I. Reactive Violet 15 should be aligned with the broader goals of sustainable chemistry and green technology in the textile industry. A paradigm shift is needed from merely characterizing the dye to designing more environmentally benign alternatives.
A forward-looking research agenda should include:
Development of Greener Synthesis Routes: Research should focus on developing synthetic pathways that minimize waste, use less hazardous reagents, and are more energy-efficient.
High-Fixation Reactive Dyes: A key goal is the design of new reactive dyes with higher fixation efficiencies. This would reduce the amount of dye lost in the effluent, thereby decreasing the environmental impact and the cost of wastewater treatment autumnchem.com. The development of bifunctional and polyfunctional reactive dyes is a promising avenue in this regard mdpi.com.
Computational Modeling and Design: The use of computational chemistry to model and predict the properties of new reactive dyes could accelerate the discovery of more sustainable and higher-performance colorants. This approach can help in designing dyes with desired shades, fastness properties, and lower environmental toxicity before their actual synthesis.
Life Cycle Assessment: A comprehensive life cycle assessment of C.I. Reactive Violet 15 and newly developed alternatives would provide a holistic view of their environmental footprint, from synthesis to disposal.
By embracing these interdisciplinary and forward-thinking research imperatives, the scientific community can fill the current knowledge voids surrounding C.I. Reactive Violet 15 and contribute to the development of a more sustainable future for the textile dyeing industry.
Data Tables
Table 1: General Identification of C.I. Reactive Violet 15
| Parameter | Information |
|---|---|
| Name | C.I. Reactive Violet 15 |
| CAS Registry Number | 12270-89-2 |
| Chemical Classification | Reactive Dye |
| Reactive Group Type | Likely Vinyl Sulphone |
Table 2: Postulated General Chemical Structure Components of C.I. Reactive Violet 15
| Component | Description |
|---|---|
| Chromophore System | Responsible for the violet color. |
| Reactive Group | Most likely a vinyl sulphone group (-SO₂CH=CH₂), enabling covalent bonding with fibers. |
| Solubilizing Groups | Likely sulfonic acid salts to ensure water solubility. |
| Bridging Groups | Connect the different functional components of the dye molecule. |
Table 3: Primary Applications of C.I. Reactive Violet 15 in the Textile Industry
| Application | Details |
|---|---|
| Cotton Dyeing | A primary application, particularly for achieving medium to deep violet shades. |
| Cellulosic Fiber Dyeing | Used for dyeing other cellulosic materials such as viscose and linen. |
| Textile Printing | Suitable for printing applications on cellulosic fabrics. |
| Mixed Fiber Applications | Can potentially be used in combination with other dye classes for dyeing mixed fibers. |
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a reproducible synthesis protocol for C.I. Reactive Violet 15?
- Methodological Answer : Focus on controlling reaction parameters (e.g., pH, temperature, stoichiometry of reactants) and documenting purification steps (e.g., column chromatography, recrystallization). Validate purity using HPLC (>95%) and characterize via -NMR and FT-IR spectroscopy. Include batch-to-batch variability analysis using statistical tools like ANOVA .
- Key Challenge : Ensure reproducibility by providing detailed solvent ratios, catalyst loadings, and reaction times in supplementary materials .
Q. How can researchers resolve discrepancies in reported absorbance maxima () for C.I. Reactive Violet 15 across studies?
- Methodological Answer : Investigate solvent polarity effects (e.g., water vs. DMSO) and pH-dependent tautomerism using UV-Vis spectroscopy. Compare results with literature under standardized conditions (e.g., IUPAC guidelines) and perform error analysis on instrumentation calibration .
- Data Conflict Example : A 2023 study reported in aqueous solution, while a 2024 study observed in acidic ethanol—highlighting solvent interactions .
Advanced Research Questions
Q. What mechanistic approaches are recommended to study the photodegradation pathways of C.I. Reactive Violet 15 under UV irradiation?
- Methodological Answer : Employ LC-MS/MS to identify transient intermediates and use radical scavengers (e.g., tert-butanol for hydroxyl radicals) to elucidate degradation mechanisms. Quantify quantum yields via actinometry and model kinetics using pseudo-first-order approximations .
- Advanced Technique : Combine DFT calculations (e.g., Gaussian 09) with experimental data to predict bond cleavage sites and validate with isotopic labeling .
Q. How can researchers address conflicting data on the dye’s toxicity in aquatic bioassays?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, and endpoints (mortality, oxidative stress markers). Use positive controls (e.g., potassium dichromate) and meta-analysis to reconcile EC variations .
- Case Study : A 2024 meta-analysis identified pH-dependent toxicity, with LC ranging from (pH 5) to (pH 9) in zebrafish .
Q. What strategies optimize the immobilization of C.I. Reactive Violet 15 on cellulose matrices for wastewater treatment studies?
- Methodological Answer : Compare covalent grafting (e.g., epichlorohydrin crosslinking) vs. physical adsorption. Characterize binding efficiency via Langmuir isotherms and assess reusability over 5+ cycles. Use SEM-EDS to map dye distribution on fibers .
- Innovation : Recent work incorporated graphene oxide hybrids, achieving 94% adsorption efficiency at .
Methodological Frameworks for Data Interpretation
Q. What statistical models are appropriate for analyzing batch-dependent variations in dye synthesis yields?
- Answer : Apply multivariate regression to correlate yield with input variables (e.g., reactant purity, agitation speed). Use Tukey’s HSD test for post-hoc comparisons and report confidence intervals (95% CI) .
Q. How should researchers validate computational predictions of the dye’s reactive sites for covalent bonding?
- Answer : Cross-validate DFT-predicted electrophilic regions with experimental Hammett substituent constants () and kinetic studies using nucleophiles (e.g., thiols, amines) .
Ethical and Reproducibility Guidelines
Q. What documentation standards are essential for ensuring reproducibility in dye characterization studies?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Provide raw spectral data (e.g., .jdx files for IR).
- Detail instrument models (e.g., Shimadzu UV-2600 vs. Agilent Cary 5000).
- Disclose funding sources and conflicts of interest .
Tables for Quick Reference
| Property | Reported Values | Key Variables Affecting Results |
|---|---|---|
| Molar Absorptivity () | Solvent polarity, dye aggregation | |
| Thermal Stability () | Heating rate, atmosphere (N vs. air) | |
| Hydrolysis Half-life (pH 7) | Presence of nucleophiles (e.g., OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
